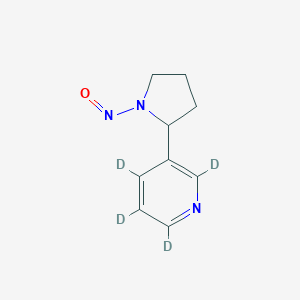

rac N'-Nitrosonornicotine-D4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-nitrosopyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478557 | |

| Record name | rac N'-Nitrosonornicotine-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-19-4 | |

| Record name | 5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac N'-Nitrosonornicotine-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of rac N'-Nitrosonornicotine-D4

This technical guide provides a comprehensive overview of the synthesis and characterization of racemic N'-Nitrosonornicotine-D4 (NNN-D4), an isotopically labeled internal standard crucial for the quantitative analysis of the carcinogenic tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). This document is intended for researchers, scientists, and drug development professionals working in the fields of tobacco research, cancer research, and analytical chemistry.

Synthesis of rac N'-Nitrosonornicotine-D4

The synthesis of this compound is a multi-step process that begins with deuterated pyridine and proceeds through several key intermediates. The overall synthetic pathway is outlined below.

Synthetic Pathway

The synthesis commences with the bromination of pyridine-d5, followed by the introduction of a carboxyl group to form nicotinic acid-d4. Subsequent esterification, condensation with a pyrrolidinone derivative, reduction, and final nitrosation yield the target compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 3-Bromopyridine-d4

-

Reaction: Pyridine-d5 is brominated using bromine in fuming deuterated sulfuric acid (D₂SO₄) to yield 3-bromopyridine-d4.[1]

-

Procedure: To a solution of pyridine-d5 in fuming D₂SO₄, bromine is added dropwise at a controlled temperature. The reaction mixture is then heated to facilitate the bromination. Upon completion, the mixture is carefully poured onto ice and neutralized with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the product. The crude 3-bromopyridine-d4 is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and purified by distillation.

Step 2: Synthesis of Nicotinic acid-d4

-

Reaction: 3-Bromopyridine-d4 undergoes a lithium-halogen exchange with n-butyllithium (n-BuLi), followed by carboxylation with dry ice (solid CO₂) and subsequent acidification to produce nicotinic acid-d4.[1]

-

Procedure: A solution of 3-bromopyridine-d4 in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium is added dropwise, and the mixture is stirred to allow for the lithium-halogen exchange. Crushed dry ice is then added in excess, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the nicotinic acid-d4. The product is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of Ethyl nicotinate-d4

-

Reaction: Nicotinic acid-d4 is converted to its acid chloride using thionyl chloride (SOCl₂), which is then esterified with absolute ethanol (EtOH) to give ethyl nicotinate-d4.[1]

-

Procedure: Nicotinic acid-d4 is refluxed with an excess of thionyl chloride until the solid dissolves and gas evolution ceases. The excess thionyl chloride is removed under reduced pressure. The resulting crude nicotinoyl chloride-d4 hydrochloride is then carefully treated with absolute ethanol, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl formed, to yield ethyl nicotinate-d4. The product is purified by distillation under reduced pressure.

Step 4: Synthesis of Myosmine-d4

-

Reaction: Ethyl nicotinate-d4 is condensed with N-trimethylsilyl-2-pyrrolidinone in the presence of a strong base, such as n-butyllithium and diisopropylamine (to form lithium diisopropylamide, LDA), followed by hydrolysis and decarboxylation to yield myosmine-d4.[1]

-

Procedure: In an anhydrous solvent under an inert atmosphere, diisopropylamine is treated with n-butyllithium at a low temperature to form LDA. N-trimethylsilyl-2-pyrrolidinone is then added, followed by the dropwise addition of ethyl nicotinate-d4. After the condensation reaction, the mixture is subjected to acidic hydrolysis (e.g., with concentrated HCl), which also facilitates decarboxylation, to form myosmine-d4. The product is isolated by basification of the reaction mixture and extraction with an organic solvent, followed by purification, typically by distillation or chromatography.[1]

Step 5: Synthesis of rac-Nornicotine-d4

-

Reaction: Myosmine-d4 is reduced with sodium borohydride (NaBH₄) to yield racemic nornicotine-d4.[1]

-

Procedure: Myosmine-d4 is dissolved in a suitable solvent, such as methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0-15 °C). The reaction mixture is stirred until the reduction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is worked up by adding water and extracting the product with an organic solvent. The organic extracts are dried and concentrated, and the resulting rac-nornicotine-d4 can be purified by distillation.

Step 6: Synthesis of this compound

-

Reaction: rac-Nornicotine-d4 is treated with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and an acid, to form this compound.[1]

-

Procedure: rac-Nornicotine-d4 is dissolved in an acidic aqueous solution (e.g., dilute HCl or acetic acid). The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise. The reaction mixture is stirred at a low temperature for a specified period. After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated to yield this compound. Purification can be achieved by chromatographic methods, such as preparative thin-layer chromatography.[1]

Characterization of this compound

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using various analytical techniques.

Analytical Workflow

The characterization of the final product typically involves a combination of spectroscopic and spectrometric methods to confirm the structure and assess its purity.

Caption: Analytical workflow for the characterization of NNN-D4.

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is used to confirm the structure of the molecule. Due to the deuteration of the pyridine ring, the aromatic region of the ¹H NMR spectrum of NNN-D4 will be significantly simplified compared to unlabeled NNN, showing signals only for the pyrrolidine ring protons. The chemical shifts, multiplicities, and coupling constants of these protons are characteristic of the nornicotine scaffold.

Mass Spectrometry (MS)

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the primary technique for confirming the molecular weight and isotopic purity of NNN-D4. The precursor ion for NNN-D4 is typically observed at m/z 182 ([M+H]⁺). The isotopic distribution of this ion is analyzed to determine the percentage of deuteration.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇D₄N₃O | |

| Molecular Weight | 181.23 g/mol | |

| ¹H NMR (CDCl₃) | Signals corresponding to the pyrrolidine ring protons. Aromatic signals are absent due to deuteration. | |

| Mass Spectrometry (ESI+) | Precursor Ion (m/z): 182 ([M+H]⁺) |

Quantitative Data Summary

| Analyte | Purity | Isotopic Enrichment (d₄) | Solubility |

| This compound | ≥98% | >99% | Soluble in acetonitrile, chloroform, and methanol. |

This in-depth guide provides the essential information for the synthesis and characterization of this compound. Researchers should always adhere to appropriate laboratory safety practices when handling the reagents and intermediates involved in this synthesis.

References

In-Depth Technical Guide: Chemical Properties and Analytical Profile of rac N'-Nitrosonornicotine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to rac N'-Nitrosonornicotine-D4 (NNN-D4), a deuterated isotopologue of the carcinogenic tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). This document is intended to serve as a critical resource for professionals engaged in tobacco product analysis, cancer research, and the development of related therapeutic or preventative strategies.

Chemical and Physical Properties

This compound is a synthetic, isotopically labeled compound essential for the accurate quantification of NNN in various matrices. Its physical and chemical properties are summarized below.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | (±)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | [1] |

| Synonyms | NNN-D4, rac N'-Nitrosonornicotine (pyridine-d4) | [1] |

| CAS Number | 66148-19-4 | [1] |

| Molecular Formula | C₉H₇D₄N₃O | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| Appearance | Yellow oil or solid | [2] |

| Storage Temperature | -20°C | [1] |

Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

| Stability | Stable for at least 4 years when stored at -20°C. | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the preparation of deuterated nornicotine followed by nitrosation. The following is a representative synthetic protocol.

Synthesis of Nornicotine-2,4,5,6-d4 and its N'-nitroso derivative[3]

This synthesis starts from pyridine-d5.

-

Bromination of Pyridine-d5: Pyridine-d5 is brominated in fuming D₂SO₄ to yield 3-bromopyridine-d4.

-

Formation of Nicotinic acid-2,4,5,6-d4: The resulting 3-bromopyridine-d4 is treated with n-butyllithium and dry ice, followed by acidification to produce nicotinic acid-2,4,5,6-d4.

-

Esterification: The nicotinic acid derivative is converted to its acid chloride hydrochloride using thionyl chloride and then treated with absolute ethanol to give ethyl nicotinate-2,4,5,6-d4.

-

Condensation and Cyclization: The ethyl nicotinate-2,4,5,6-d4 is condensed with N-trimethylsilyl-2-pyrrolidinone in the presence of n-butyllithium and diisopropylamine. Subsequent hydrolysis and decarboxylation yield myosmine-2,4,5,6-d4.

-

Reduction to Nornicotine-d4: The myosmine derivative is reduced with sodium borohydride to produce nornicotine-2,4,5,6-d4.

-

Nitrosation: The final step involves the treatment of nornicotine-2,4,5,6-d4 with nitrous acid to yield this compound.

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of NNN in biological and environmental samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of NNN in Human Urine by LC-MS/MS[4][5]

This method is designed for the sensitive determination of total NNN in human urine.

-

Sample Preparation:

-

Urine samples are spiked with a known amount of this compound as an internal standard.

-

To determine total NNN (free and glucuronidated forms), samples are treated with β-glucuronidase to hydrolyze the NNN-N-glucuronide.

-

The samples are then subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used for separation.

-

Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Detection is performed using multiple reaction monitoring (MRM).

-

MRM Transition for NNN: m/z 178 → m/z 148

-

MRM Transition for NNN-D4: m/z 182 → m/z 152

-

-

Quantification: The concentration of NNN in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The limit of quantitation for this method can be as low as 2 pg/mL.[3][4]

-

Metabolic Pathways and Biological Implications

N'-Nitrosonornicotine is a known human carcinogen that requires metabolic activation to exert its genotoxic effects.[2] This activation is primarily mediated by cytochrome P450 (CYP) enzymes.

Metabolic Activation of N'-Nitrosonornicotine

The metabolic activation of NNN proceeds mainly through α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring. This leads to the formation of unstable intermediates that can form DNA adducts, contributing to the carcinogenic properties of NNN.

Caption: Metabolic activation pathway of N'-Nitrosonornicotine (NNN).

Experimental Workflow for NNN Quantification

The general workflow for the quantification of NNN in biological samples using this compound as an internal standard is depicted below.

Caption: General experimental workflow for NNN quantification.

Conclusion

This compound is an indispensable tool for the accurate and sensitive quantification of the human carcinogen NNN. Understanding its chemical properties, synthesis, and application in validated analytical methods is crucial for research in tobacco product regulation, cancer epidemiology, and the assessment of human exposure to tobacco-specific nitrosamines. The metabolic activation of NNN highlights the mechanism of its carcinogenicity and underscores the importance of continued research in this area.

References

An In-depth Technical Guide to the Stability and Storage of rac N'-Nitrosonornicotine-D4

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of rac N'-Nitrosonornicotine-D4 (NNN-D4). As a deuterated stable isotope-labeled internal standard, the integrity and purity of NNN-D4 are paramount for achieving accurate and reproducible results in quantitative bioanalysis using mass spectrometry.[1][2][3][4]

Core Chemical & Physical Properties

This compound is the isotopically labeled analog of N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine carcinogen.[1] The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for LC-MS or GC-MS applications.[4]

| Property | Value | Reference(s) |

| Chemical Name | 5-(1-nitroso-2-pyrrolidinyl)-pyridine-2,3,4,6-d₄ | [1] |

| Synonyms | NNN-D4, (±)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | [5] |

| CAS Number | 66148-19-4 | [5][6] |

| Molecular Formula | C₉H₇D₄N₃O | [1][5] |

| Molecular Weight | 181.23 g/mol | [5][6] |

| Appearance | Typically supplied as a neat solid/oil or in a solution (e.g., Methanol, Acetonitrile) | [6][7][8] |

| Purity | Generally >95% (HPLC) with ≥99% deuterated forms | [1][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][9] |

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the chemical integrity of NNN-D4. Recommendations from various suppliers are consistent, emphasizing cold storage to minimize chemical and physical changes over time.

| Supplier / Source | Form | Recommended Temperature | Additional Recommendations | Reference(s) |

| LGC Standards | Neat Solid & Solution | -20°C | Shipped at room temperature. | [6][8] |

| AccuStandard | Solution in Methanol | Freeze (≤ -10°C) | N/A | [7] |

| Cayman Chemical | Solid | -20°C | Unlabeled NNN is stable for ≥ 4 years at -20°C. | [9] |

| Sigma-Aldrich (for NNN) | Solid | 2 - 8°C | Store tightly closed, dry, under inert gas. Air and moisture sensitive. | |

| NJ Dept. of Health (for NNN) | General | Store in the freezer | Store in tightly closed containers in a cool, well-ventilated area away from LIGHT and AIR. | [10] |

Consensus Recommendation: For long-term stability, this compound, whether in solid form or in solution, should be stored at -20°C . Containers should be tightly sealed to protect the compound from air, moisture, and light.[6][10] For solutions, using amber glass vials with PTFE-lined caps is advisable to prevent evaporation and photodegradation.[11]

Stability Profile and Degradation Factors

While specific long-term stability studies for NNN-D4 are not publicly available, data from related nitrosamines and general chemical principles indicate several factors that can influence its stability.

| Factor | Effect on Stability & Mitigation Strategy | Reference(s) |

| Temperature | Higher temperatures accelerate degradation. Long-term storage should be at -20°C or lower. Studies on other nitrosamines show stability for over a year at -70°C.[12][13] | [12][13] |

| Light (UV) | Nitrosamines can degrade upon prolonged exposure to ultraviolet light.[12] Store in amber vials or protect from light to prevent photolytic degradation. | [10][12] |

| Air & Moisture | The unlabeled compound is noted to be sensitive to air and moisture. Store in tightly sealed containers. For neat compounds, storage under an inert gas (e.g., Argon, Nitrogen) is recommended. | |

| pH (in solution) | Nitrosamines are generally stable at neutral and basic pH but can undergo denitrosation in strong acidic solutions (e.g., >1M).[12] Avoid preparing or storing stock solutions in strong acids. | [12] |

Experimental Protocols for Stability Assessment

To ensure the continued integrity of NNN-D4 as an internal standard, laboratories may perform in-house stability assessments. The following are generalized protocols for such studies.

This experiment evaluates the stability of NNN-D4 under recommended storage conditions over an extended period.

-

Standard Preparation:

-

Prepare a stock solution of NNN-D4 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL).

-

Dispense aliquots of the stock solution into multiple amber glass vials with PTFE-lined caps.

-

-

Storage:

-

Store the vials at the recommended temperature of -20°C.

-

For an accelerated study, a set of vials may also be stored at a higher temperature (e.g., 4°C).

-

-

Analysis Schedule:

-

Establish a timeline for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months, and annually thereafter).

-

At each time point, retrieve one vial from each temperature condition.

-

-

Sample Analysis:

-

Allow the vial to equilibrate to room temperature before opening.

-

Analyze the concentration and purity of the NNN-D4 standard using a validated stability-indicating method, typically LC-MS/MS.

-

Compare the results against the T=0 analysis. A deviation of >5-10% may indicate significant degradation.

-

This study identifies potential degradation pathways and products by subjecting the standard to harsh conditions. This is crucial for developing a stability-indicating analytical method.

-

Sample Preparation: Prepare separate aliquots of the NNN-D4 stock solution for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24-48 hours.

-

Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours, protected from light.

-

Thermal Stress: Incubate a solution at high temperature (e.g., 80°C) for 48 hours. For the neat compound, heat in a controlled oven.

-

Photolytic Stress: Expose a solution in a clear vial to a light source providing UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil.

-

-

Analysis:

-

After the incubation period, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control, by LC-MS/MS or a similar high-resolution technique.

-

Aim for 10-30% degradation to ensure that degradation products are detectable without completely consuming the parent compound.

-

Characterize any significant degradants and perform a mass balance analysis.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 4. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]

- 5. scbt.com [scbt.com]

- 6. rac N’-Nitrosonornicotine-d4 | LGC Standards [lgcstandards.com]

- 7. accustandard.com [accustandard.com]

- 8. rac N’-Nitrosonornicotine-d4 (0.1 mg/mL in Methanol) [lgcstandards.com]

- 9. caymanchem.com [caymanchem.com]

- 10. nj.gov [nj.gov]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-Term Stability of Volatile Nitrosamines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of N'-Nitrosonornicotine carcinogenicity

An In-Depth Technical Guide on the Core Mechanism of N'-Nitrosonornicotine (NNN) Carcinogenicity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosonornicotine (NNN) is a potent, tobacco-specific nitrosamine classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is a significant etiological agent implicated in cancers of the esophagus, oral cavity, and pancreas in users of tobacco products.[3][4] The carcinogenicity of NNN is not direct; it requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms NNN into highly reactive electrophilic intermediates that form covalent adducts with cellular DNA. These DNA adducts, if not efficiently repaired, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying NNN's carcinogenicity, including its metabolic activation, DNA adduct formation, and the subsequent cellular consequences.

Metabolic Activation of NNN

The bioactivation of NNN is a critical prerequisite for its carcinogenic activity. This multi-step process is catalyzed predominantly by CYP enzymes and results in the formation of unstable, highly reactive electrophiles.[1]

α-Hydroxylation: The Primary Activation Pathway

The principal pathway for NNN bioactivation is α-hydroxylation, which occurs at the 2'- and 5'-positions of the pyrrolidine ring.[1][6] This reaction is catalyzed by various CYP enzymes, with a notable contribution from the CYP2A subfamily (e.g., CYP2A6 in humans and CYP2A3 in rats).[7][8]

-

2'-Hydroxylation: This pathway is more prevalent in humans.[6] It leads to the formation of an unstable intermediate, 2'-hydroxyNNN. This intermediate spontaneously opens to form a reactive diazohydroxide, which can then generate a potent electrophile: the 4-(3-pyridyl)-4-oxobutyl-diazonium ion. This ion is a key pyridyloxobutylating agent that attacks DNA.[1][2]

-

5'-Hydroxylation: This pathway is more common in rodents than in primates.[6] It produces 5'-hydroxyNNN, which also undergoes ring-opening to yield a distinct diazohydroxide. This intermediate ultimately forms electrophiles that generate pyridyl-N-pyrrolidinyl (py-py) DNA adducts.[1][7]

The stereochemistry of NNN influences its metabolism. Tobacco products predominantly contain the (S)-enantiomer of NNN, which is a more potent oral and esophageal carcinogen in rats than (R)-NNN.[1] Studies show that (S)-NNN preferentially undergoes 2'-hydroxylation, the pathway leading to pyridyloxobutylating DNA adducts.[2]

Detoxification Pathways

Concurrent with bioactivation, NNN can also be metabolized via detoxification pathways that produce less harmful compounds. These represent competing metabolic routes. Key detoxification pathways include:

-

β-Hydroxylation (3'- and 4'-Hydroxylation): Hydroxylation at positions 3' and 4' of the pyrrolidine ring leads to more stable metabolites that are typically excreted.[9]

-

Pyridine N-Oxidation: The nitrogen on the pyridine ring can be oxidized, forming NNN-N-oxide, another detoxification product.[9]

-

Norcotinine Formation: This pathway also leads to a less toxic metabolite.[9]

The balance between metabolic activation and detoxification is a critical determinant of an individual's susceptibility to NNN-induced cancer.[9]

DNA Adduct Formation and Genotoxicity

The electrophilic metabolites generated from NNN readily react with nucleophilic sites on DNA bases, forming stable covalent adducts. The formation of these DNA adducts is the central event in the initiation of NNN-induced cancer.[4]

Major Classes of NNN-DNA Adducts

-

Pyridyloxobutyl (POB) Adducts: Resulting from the 2'-hydroxylation pathway, these adducts are considered highly significant in NNN carcinogenesis.[3] They include adducts such as O²-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O²-POB-dThd) and 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua).

-

Pyridyl-N-pyrrolidinyl (py-py) Adducts: These are formed from the 5'-hydroxylation pathway. An example is 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI).[7]

These adducts distort the DNA helix. If they are not removed by cellular DNA repair mechanisms prior to cell division, they can cause DNA polymerase to insert an incorrect base opposite the adducted base during replication. This leads to a permanent change in the DNA sequence, or a mutation. A common mutation associated with such adducts is the G:C to A:T transition. The accumulation of mutations in critical genes that regulate cell growth and death is a hallmark of cancer development.

Cellular Response to NNN-Induced Damage

The formation of bulky DNA adducts triggers a complex cellular program known as the DNA Damage Response (DDR). The DDR network, orchestrated by sensor proteins like ATM and ATR, attempts to repair the damage.

-

DNA Repair: Pathways such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER) are activated to recognize and remove the bulky adducts.

-

Cell Cycle Checkpoints: The DDR activates cell cycle checkpoints (e.g., at the G1/S and G2/M transitions) to halt cell division, providing time for repair.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell may be directed to undergo programmed cell death (apoptosis) to prevent the propagation of mutations.

Carcinogenesis occurs when these protective mechanisms fail or are overwhelmed. Inefficient repair allows adducts to persist, leading to mutations. Mutations in key DDR or cell cycle genes themselves (e.g., TP53) can cripple the cellular defense system, accelerating genomic instability and promoting the uncontrolled proliferation that characterizes cancer.

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from animal carcinogenicity studies, providing insight into the tumorigenic potential of NNN and the levels of DNA adducts found in target tissues.

Table 1: Carcinogenicity of NNN in F344 Rats

| Treatment Group | Route of Administration | Target Organ | Tumor Type | Tumor Incidence | Reference |

| NNN + NNK | Swabbed in oral cavity | Oral Cavity | Papilloma | 8/30 (27%) | |

| Control | Swabbed in oral cavity | Oral Cavity | Papilloma | 0/21 (0%) | |

| NNN + NNK | Swabbed in oral cavity | Lung | Adenoma/Adenocarcinoma | 5/30 (17%) | |

| Control | Swabbed in oral cavity | Lung | Adenoma | 1/21 (5%) | |

| (S)-NNN (14 ppm) | Drinking Water | Esophagus | Carcinoma/Papilloma | High Incidence (Specific % not stated) | |

| (R)-NNN (14 ppm) | Drinking Water | Esophagus | Carcinoma/Papilloma | Weakly Active (Specific % not stated) |

Table 2: Levels of POB-DNA Adducts in Tissues of Male F-344 Rats

(Data from rats treated with 14 ppm (S)-NNN in drinking water for 70 weeks)

| Tissue | 7-POB-Gua (adducts / 10⁸ dG) | O²-POB-dThd (adducts / 10⁸ dThd) | Reference |

| Target Tissues | |||

| Esophageal Mucosa | ~150 | ~150 | |

| Oral Mucosa | ~100 | ~150 | |

| Non-Target Tissues | |||

| Nasal Respiratory Mucosa | ~250 | ~1500 | |

| Nasal Olfactory Mucosa | ~100 | ~400 | |

| Lung | ~50 | ~300 | |

| Liver | ~25 | ~200 |

Note: Data are approximated from graphical representations in the cited source.

Experimental Protocols

The study of NNN carcinogenicity relies on established in vitro and in vivo methodologies.

Protocol: In Vitro Metabolism of NNN Using Liver Microsomes

This assay assesses the metabolic fate of NNN when exposed to liver enzymes, primarily CYPs.

-

Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Prepare a reaction mixture in a phosphate buffer (pH 7.4) containing the microsomes (e.g., 0.5 mg/mL protein concentration) and the NNN substrate (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding an NADPH-generating system or a solution of NADPH (final concentration ~1 mM). A control reaction without NADPH should be run in parallel to account for non-CYP-mediated metabolism.

-

Incubation: Incubate the reaction at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which precipitates the proteins.

-

Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant containing the metabolites.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the NNN metabolites (e.g., 2'-hydroxyNNN, 5'-hydroxyNNN, NNN-N-oxide).

Protocol: DNA Adduct Analysis by ³²P-Postlabeling

This is an ultrasensitive method for detecting and quantifying DNA adducts.

-

DNA Isolation: Isolate high-purity DNA from tissues of interest (e.g., from an NNN-treated animal model) using standard enzymatic or chemical extraction methods.

-

DNA Digestion: Digest the DNA (~10 µg) to normal and adducted deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides. A common method is nuclease P1 digestion, which dephosphorylates the normal 3'-mononucleotides to nucleosides, but leaves the bulky, adducted nucleotides intact, allowing for their subsequent separation.

-

⁵'-Labeling: Label the enriched adducts at the 5'-hydroxyl group by incubating them with T4 polynucleotide kinase and a high-activity [γ-³²P]ATP source. This step transfers the radioactive ³²P-phosphate to the adducts.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides. This is typically achieved using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the separated, radiolabeled adducts by autoradiography. Scrape the corresponding spots from the TLC plate and quantify the amount of radioactivity using scintillation counting or phosphorimaging. Adduct levels are typically expressed as Relative Adduct Levels (RAL), representing the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Conclusion and Future Directions

The carcinogenic mechanism of NNN is a well-defined process initiated by metabolic activation and culminating in the formation of pro-mutagenic DNA adducts. The balance between bioactivation and detoxification, the efficiency of DNA repair pathways, and the integrity of the DNA damage response are all critical factors that modulate the risk of cancer development following NNN exposure. Understanding these intricate molecular events is essential for developing effective strategies for cancer prevention, risk assessment, and therapeutic intervention in tobacco-related cancers. Future research should focus on further elucidating individual variations in NNN metabolism, identifying more specific signaling pathways dysregulated by NNN-induced DNA damage, and developing novel inhibitors of NNN bioactivation as potential chemopreventive agents.

References

- 1. The toxicological evidence for the proposed NNN standard | CORESTA [coresta.org]

- 2. Investigations on esophageal carcinogenicity by methyl-phenyl-nitrosamine and ethyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester [pubmed.ncbi.nlm.nih.gov]

- 5. Sequential histological studies of rat oesophagus during the rapid initiation of cancer by repeated injection of N-methyl-N-benzylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies of Cancer in Experimental Animals - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Metabolic Activation Pathways of N'-Nitrosonornicotine (NNN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic activation pathways of N'-Nitrosonornicotine (NNN), a potent carcinogen found in tobacco products. Understanding these pathways is critical for assessing cancer risk, developing potential preventative strategies, and designing targeted therapeutics. This document details the enzymatic processes, reactive intermediates, and resulting DNA damage, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Concepts in NNN Metabolic Activation

N'-Nitrosonornicotine (NNN) is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. This bioactivation is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which introduce hydroxyl groups onto the NNN molecule. These hydroxylation events initiate a cascade of chemical transformations that ultimately produce highly reactive electrophilic species capable of covalently binding to cellular macromolecules, most notably DNA. The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes and initiate the process of carcinogenesis.

The two primary pathways of NNN metabolic activation are:

-

2'-Hydroxylation: This pathway is considered a major route for the bioactivation of NNN, particularly in target tissues for NNN-induced carcinogenicity, such as the esophagus.

-

5'-Hydroxylation: This pathway also leads to the formation of DNA-reactive intermediates and is a significant contributor to the overall genotoxicity of NNN.

In addition to these activation pathways, NNN can also undergo detoxification reactions, such as pyridine N-oxidation, which lead to the formation of less toxic, more readily excretable metabolites. The balance between metabolic activation and detoxification is a key determinant of individual susceptibility to NNN-induced cancer.

Quantitative Analysis of NNN Metabolism and DNA Adduct Formation

The following tables summarize key quantitative data related to the enzymatic metabolism of NNN and the levels of resulting DNA adducts observed in preclinical studies.

Table 1: Kinetic Parameters of NNN Metabolism by Cytochrome P450 Enzymes

| Enzyme | NNN Enantiomer | Pathway | Km (µM) | kcat (pmol/min/nmol P450) | Reference |

| Human CYP2A6 | Racemic | 5'-Hydroxylation | 2.1 - 5 | 953 | [1] |

| Human CYP3A4 | Racemic | 2'-Hydroxylation | 312 | - | [1] |

| Rat Liver Microsomes | Racemic | Total α-Hydroxylation | 910 | 4.7 (pmol/min/mg protein) | [2] |

Note: '-' indicates data not available in the cited source.

Table 2: Levels of Pyridyloxobutyl (POB) DNA Adducts in F344 Rats Treated with NNN (14 ppm in drinking water)

| Tissue | NNN Enantiomer | Time Point (weeks) | 7-POB-Gua (fmol/mg DNA) | O2-POB-dThd (fmol/mg DNA) | Total POB-DNA Adducts (fmol/mg DNA) | Reference |

| Esophageal Mucosa | (S)-NNN | 70 | ~1000 | ~1000 | >2000 | [3] |

| Esophageal Mucosa | (R)-NNN | 70 | <500 | <500 | <1000 | [3] |

| Nasal Respiratory Mucosa | (S)-NNN | 70 | ~2000 | ~6000 | ~8000 | [3] |

| Nasal Respiratory Mucosa | (R)-NNN | 30 | ~1000 | ~3000 | ~4000 | [3] |

| Liver | (S)-NNN | 10 | ~200 | ~500 | ~700 | [3] |

| Liver | (R)-NNN | 10 | <50 | <100 | ~120 | [3] |

| Oral Mucosa | (S)-NNN | 70 | >500 | >500 | >1000 | [3] |

| Oral Mucosa | (R)-NNN | 70 | <250 | <250 | <500 | [3] |

Note: Values are approximated from graphical representations in the source and are intended for comparative purposes.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the core metabolic activation pathways of NNN and a typical experimental workflow for the analysis of NNN-derived DNA adducts.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of NNN metabolic activation.

Protocol 1: In Vitro Metabolism of NNN using Rat Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of NNN metabolism by rat liver microsomes.

Materials:

-

Male Sprague-Dawley rat liver microsomes

-

N'-Nitrosonornicotine (NNN) solution of known concentration

-

[14C]NNN (for radiolabeling studies)

-

NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing rat liver microsomes (protein concentration up to 3.0 mg/ml), varying concentrations of NNN (e.g., 0.1 to 2 mM), and the NADPH generating system in potassium phosphate buffer. A parallel set of reactions without the NADPH generating system should be prepared as a negative control. For radiolabeling experiments, a known amount of [14C]NNN is included.

-

Incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH generating system. Incubate for a specific time (e.g., up to 90 minutes), ensuring linearity of the reaction rate.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold methanol.

-

Protein Precipitation and Separation: Centrifuge the mixture to pellet the precipitated protein.

-

Quantification of Covalent Binding (Radiolabeling):

-

Wash the protein pellet multiple times with methanol to remove unbound [14C]NNN.

-

Resuspend the final protein pellet in a suitable solvent.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the extent of covalent binding of NNN metabolites to microsomal proteins.

-

-

Data Analysis:

-

Calculate the initial velocities of the reaction at different NNN concentrations.

-

Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[2]

-

Protocol 2: Analysis of Pyridyloxobutyl (POB) DNA Adducts in Rat Tissues by LC-ESI-MS/MS

Objective: To quantify the levels of POB-DNA adducts in tissues of rats exposed to NNN.

Materials:

-

Tissues from NNN-treated and control rats (e.g., esophageal mucosa, nasal mucosa, liver) stored at -80°C

-

DNA isolation kit (e.g., Qiagen Puregene)

-

Sodium succinate buffer (10 mM, pH 7.0)

-

Micrococcal nuclease

-

Spleen phosphodiesterase

-

Alkaline phosphatase

-

Deuterated internal standards for POB-DNA adducts (e.g., [d4]O2-POB-dThd)

-

LC-ESI-MS/MS system

Procedure:

-

DNA Isolation: Isolate total DNA from the harvested tissues following the manufacturer's protocol for the DNA isolation kit. Quantify the DNA concentration and assess its purity.

-

DNA Hydrolysis:

-

Dissolve a known amount of DNA (0.1-2 mg) in sodium succinate buffer.

-

Add a known amount of the deuterated internal standards.

-

Perform neutral thermal hydrolysis at 100°C for 30 minutes to release 7-POB-Gua.

-

Cool the sample and add micrococcal nuclease and spleen phosphodiesterase. Incubate to digest the DNA into mononucleosides.

-

Add alkaline phosphatase to convert the deoxynucleoside monophosphates to deoxynucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Remove a small aliquot for the quantification of normal deoxynucleosides (e.g., dG) to normalize the adduct levels.

-

The remaining hydrolysate can be further purified, if necessary, using solid-phase extraction.

-

-

LC-ESI-MS/MS Analysis:

-

Inject the prepared sample into the LC-ESI-MS/MS system.

-

Separate the deoxynucleosides using a suitable C18 reverse-phase column with a gradient elution (e.g., water and methanol with a small percentage of formic acid).

-

Perform detection and quantification using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for the specific POB-DNA adducts and their corresponding internal standards are monitored.

-

-

Data Analysis:

-

Construct calibration curves using authentic standards of the POB-DNA adducts.

-

Quantify the amount of each adduct in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

-

Normalize the adduct levels to the amount of DNA, typically expressed as fmol of adduct per mg of DNA or per 10x normal deoxynucleosides.[3]

-

Conclusion

The metabolic activation of N'-Nitrosonornicotine is a complex process involving multiple cytochrome P450 enzymes and resulting in the formation of highly mutagenic DNA adducts. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the fields of toxicology, cancer biology, and drug development. A thorough understanding of these pathways is essential for developing effective strategies to mitigate the health risks associated with tobacco use and for the rational design of novel therapeutic interventions. Further research is warranted to fully elucidate the roles of specific human CYP polymorphisms in NNN metabolism and to validate the use of NNN-derived DNA adducts as biomarkers of cancer risk in human populations.

References

rac N'-Nitrosonornicotine-D4 (CAS: 66148-19-4): A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of rac N'-Nitrosonornicotine-D4 (NNN-D4), a deuterated analog of the tobacco-specific nitrosamine, N'-Nitrosonornicotine (NNN). NNN is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on the application of NNN-D4 as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide details its utility in metabolic studies to elucidate the biotransformation and toxicological pathways of NNN. Included are detailed experimental protocols, tabulated quantitative data, and visualizations of key metabolic and experimental workflows to facilitate its effective use in a laboratory setting.

Introduction

This compound (NNN-D4) is a stable isotope-labeled form of N'-Nitrosonornicotine (NNN), a potent carcinogenic compound found in tobacco products.[1] The deuterium labeling makes NNN-D4 an ideal internal standard for mass spectrometry-based quantification of NNN in various complex matrices, including biological fluids (urine, plasma), smokeless tobacco, and cigarette smoke.[2][3][4][5] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.[5] This guide provides essential technical information for the effective application of NNN-D4 in research and analytical settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 66148-19-4 | N/A |

| Molecular Formula | C₉H₇D₄N₃O | [5] |

| Molecular Weight | 181.23 g/mol | [5] |

| Appearance | Colorless to Yellow Solid | N/A |

| Storage Temperature | -20°C | N/A |

| Purity | Typically >98% | N/A |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d4) | N/A |

Analytical Applications: Quantification of NNN

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of NNN.

Experimental Protocol: Quantification of NNN in Smokeless Tobacco by LC-MS/MS

This protocol is adapted from validated methods for the analysis of tobacco-specific nitrosamines in smokeless tobacco products.[2][6]

3.1.1. Materials and Reagents

-

This compound (NNN-D4)

-

N'-Nitrosonornicotine (NNN) analytical standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Deionized water

-

Homogenized smokeless tobacco sample

3.1.2. Preparation of Stock and Working Solutions

-

NNN-D4 Internal Standard Stock Solution (10 µg/mL): Accurately weigh a known amount of NNN-D4 and dissolve it in acetonitrile to achieve a final concentration of 10 µg/mL.

-

NNN Stock Solution (1000 µg/mL): Prepare a stock solution of NNN in methanol at a concentration of 1000 µg/mL.[5]

-

Calibration Standards: Prepare a series of working standard solutions by diluting the NNN stock solution with a mixture of water and methanol (1:1, v/v).[5] A typical calibration curve ranges from 0.01 to 100 ng/mL.[2]

3.1.3. Sample Preparation and Extraction

-

Weigh 1.0 g of a ground and homogeneous tobacco sample.[2]

-

Spike the sample with 60 µL of the 10 µg/mL NNN-D4 internal standard solution to achieve a final concentration of 20 ng/mL.[2]

-

Add 30 mL of 100 mM ammonium acetate solution.[2]

-

Agitate the sample on a shaker for 40 minutes.[2]

-

Centrifuge the sample, and filter the supernatant through a syringe filter.[2]

-

The extracted sample is now ready for LC-MS/MS analysis. Dilute further if the NNN concentration is expected to exceed the calibration range.[2]

3.1.4. LC-MS/MS Instrumentation and Conditions

-

LC System: A UHPLC system is recommended for optimal separation.

-

Column: A C18 reversed-phase column is commonly used.[2]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate is 0.45 mL/min.[5]

-

Injection Volume: 5 µL.[5]

-

MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[5]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| NNN | 178.1 | 148.1 (Quantifier), 120.1 (Qualifier) |

| NNN-D4 | 182.1 | 152.1 |

3.1.5. Data Analysis

Quantify NNN concentration by calculating the peak area ratio of the analyte to the internal standard (NNN/NNN-D4) and comparing it against the calibration curve.

Experimental Workflow for NNN Quantification

Caption: Workflow for NNN quantification using NNN-D4.

Method Validation Data

The use of NNN-D4 as an internal standard allows for robust and reliable method validation. The following table summarizes typical validation parameters from published methods.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.995 | [5][6] |

| Limit of Detection (LOD) | 0.006 ng/mL | [5] |

| Limit of Quantification (LOQ) | 0.02 ng/mL | [5] |

| Accuracy | 81.1% – 117% | [5] |

| Intra-day Precision (%RSD) | 1.5% – 12.7% | [5] |

| Inter-day Precision (%RSD) | 2.1% – 13.6% | [5] |

| Extraction Recovery | 67.6% - 79.7% | [3] |

Application in Metabolic and Toxicological Studies

This compound is a valuable tool for investigating the metabolic fate and toxicological pathways of NNN. By administering NNN-D4 to in vivo or in vitro models, researchers can trace the biotransformation of NNN and identify its metabolites using mass spectrometry.

Metabolic Activation of N'-Nitrosonornicotine

The carcinogenicity of NNN is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes, primarily through α-hydroxylation.[1] This process leads to the formation of unstable intermediates that can form DNA adducts, initiating carcinogenesis. The two main pathways are 2'-hydroxylation and 5'-hydroxylation.[1]

Metabolic Activation Pathway of NNN

Caption: Metabolic activation of NNN leading to DNA adducts.

Conclusion

This compound is an indispensable tool for researchers in the fields of analytical chemistry, toxicology, and cancer research. Its primary role as an internal standard ensures the accuracy and reliability of NNN quantification in a variety of matrices. Furthermore, its application in metabolic studies provides critical insights into the mechanisms of NNN-induced carcinogenesis. The protocols and data presented in this guide are intended to support the scientific community in the effective and safe use of this important research chemical.

References

- 1. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

An In-depth Technical Guide to the Racemic Nature of N'-Nitrosonornicotine-D4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties of N'-Nitrosonornicotine-D4 (NNN-D4), with a specific focus on its racemic nature. N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Its deuterated isotopologue, NNN-D4, is a critical internal standard for the quantitative analysis of NNN in various matrices, including biological samples and tobacco products.[1][3] Understanding the stereochemistry of NNN-D4 is fundamental for accurate toxicological assessment and research.

The Stereochemistry of N'-Nitrosonornicotine

The molecular structure of NNN contains a chiral center at the 2' position of the pyrrolidine ring.[2][4][5] This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-NNN and (R)-NNN. Consequently, NNN-D4, which shares the same core structure, also exists as a pair of enantiomers. The designation "rac" or "racemic" for NNN-D4 explicitly indicates that it is a 1:1 mixture of the (S)- and (R)-enantiomers.[6][7]

The biological activity of these enantiomers differs significantly. (S)-NNN is the predominant form found in tobacco products and exhibits greater carcinogenic potency than (R)-NNN in animal studies.[2][7][8][9]

Synthesis and the Origin of the Racemic Mixture

Commercially available NNN-D4 is typically synthesized chemically, a process that inherently results in a racemic mixture. The synthesis does not employ stereospecific reagents or catalysts that would favor the formation of one enantiomer over the other.

A common synthetic route starts with pyridine-d5, which is deuterated on the pyridine ring.[10] This material undergoes several chemical transformations to construct the nornicotine-d4 backbone.[10] The key step that determines the stereochemistry is the reduction of an intermediate like myosmine-d4 to nornicotine-d4.[10] Standard reducing agents, such as sodium borohydride, are not stereoselective and will attack the prochiral center from either face, resulting in an approximately equal mixture of (R)- and (S)-nornicotine-d4.

The final step is the nitrosation of the racemic nornicotine-d4, typically using nitrous acid, which adds a nitroso group to the secondary amine on the pyrrolidine ring.[10][11] This reaction does not affect the existing chiral center, thereby preserving the racemic composition and yielding racemic N'-Nitrosonornicotine-D4.

Quantitative Data on NNN Enantiomers

The differential biological activity of NNN enantiomers necessitates their individual quantification in toxicological and environmental studies. The (S)-enantiomer is consistently found to be more abundant in tobacco products.

| Property | (S)-N'-Nitrosonornicotine | (R)-N'-Nitrosonornicotine | Reference(s) |

| Prevalence in Tobacco | Predominant enantiomer, averaging 62.9% ± 6.3% of total NNN. | Minor enantiomer. | [9] |

| Carcinogenic Potency | Exhibits higher tumorigenic potency in laboratory animals. | Exhibits lower tumorigenic potency. | [7][8] |

Experimental Protocol for Chiral Separation

Due to their identical physical and chemical properties (except for their interaction with polarized light and other chiral molecules), enantiomers cannot be separated by standard chromatographic techniques. Specialized methods employing a chiral stationary phase (CSP) are required.

Methodology: Chiral Stationary Phase Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the baseline separation and quantification of NNN enantiomers in complex matrices like urine and tobacco extracts.[4]

-

Sample Preparation:

-

The sample (e.g., urine, tobacco extract) is spiked with racemic NNN-D4 as an internal standard.

-

Target analytes are isolated and concentrated using Solid Phase Extraction (SPE) to remove interfering matrix components.

-

-

Chiral HPLC Separation:

-

The purified extract is injected into an HPLC system equipped with a chiral column (e.g., a cyclodextrin-based or polysaccharide-based CSP).

-

The CSP interacts differently with the (R)- and (S)-enantiomers, causing them to travel through the column at different rates and elute at distinct retention times. A typical mobile phase might consist of an aqueous buffer and an organic modifier like methanol or acetonitrile.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

As the separated enantiomers elute from the HPLC column, they are ionized (e.g., by nanoelectrospray ionization - NSI).

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the native NNN and the NNN-D4 internal standard, allowing for highly sensitive and selective quantification.

-

Conclusion and Implications for Research

The racemic nature of synthetically produced N'-Nitrosonornicotine-D4 is a direct consequence of non-stereoselective synthesis methods. This guide has detailed the structural basis for its chirality, the synthetic origins of its racemic composition, and the analytical methods required for its resolution.

For researchers, the key takeaways are:

-

Accurate Quantification: Racemic NNN-D4 is an appropriate internal standard for quantifying total NNN, as it accounts for any potential analytical bias affecting either enantiomer.

-

Toxicological Relevance: Given the significantly higher carcinogenicity of (S)-NNN, it is crucial for toxicological studies and risk assessment to resolve and quantify the individual enantiomers.

-

Methodological Consideration: Standard analytical methods are insufficient for stereoisomer analysis. Researchers must employ and validate specific chiral separation techniques to obtain meaningful data on the enantiomeric composition of NNN in any given sample.

References

- 1. Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levels of (S)-N′-Nitrosonornicotine in U.S. Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. ovid.com [ovid.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Toxicological Profile of N'-Nitrosonornicotine and its Isotopes

This technical guide provides a comprehensive overview of the toxicological profile of N'-Nitrosonornicotine (NNN), a significant carcinogen found in tobacco products. The guide is intended for researchers, scientists, and drug development professionals, and it details the carcinogenicity, metabolism, and mechanisms of action of NNN, along with information on its isotopes. Experimental protocols and the signaling pathways involved in NNN's toxicity are also presented.

Introduction

N'-Nitrosonornicotine (NNN) is a tobacco-specific nitrosamine (TSNA) that has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is carcinogenic to humans.[1] NNN is formed during the curing and processing of tobacco through the nitrosation of nornicotine, a metabolite of nicotine.[1] It is present in a variety of tobacco products, including smokeless tobacco, cigarettes, and cigars, and can also be formed in the acidic environment of the stomach from dietary nitrates and nornicotine.[1]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₁₁N₃O |

| Molar Mass | 177.207 g·mol⁻¹ |

| Appearance | Oily yellow liquid |

| Melting Point | 47 °C |

| Boiling Point | 154 °C |

| Solubility in Water | Soluble |

Toxicological Profile of N'-Nitrosonornicotine

Carcinogenicity

Extensive studies in experimental animals have demonstrated the potent carcinogenicity of NNN. It induces tumors in various organs, with the primary targets being the nasal cavity, esophagus, and oral cavity in rats, and the respiratory tract in mice and hamsters.

Table 1: Carcinogenicity of NNN in Animal Models

| Animal Model | Route of Administration | Dose | Target Organs | Tumor Incidence | Reference(s) |

| F344 Rats | Subcutaneous injection | 3.4 mmol (total) | Nasal Cavity | 92% (males), 75% (females) | [2] |

| Mink (Mustela vison) | Subcutaneous injection | 11.9 mM (twice weekly for 38 weeks) | Nasal Cavity (Esthesioneuroepithelioma) | Average latency of 84 +/- 40 weeks | [3] |

| Mink (Mustela vison) | Subcutaneous injection | 11.9 mM (twice weekly for 28 weeks, starting at 3 months of age) | Nasal Cavity (Esthesioneuroepithelioma) | Average latency of 97 +/- 29 weeks | [3] |

Metabolism and Metabolic Activation

NNN requires metabolic activation by cytochrome P450 (CYP) enzymes to exert its carcinogenic effects.[4] The primary metabolic activation pathways involve α-hydroxylation at the 2' and 5' positions of the pyrrolidine ring.

-

2'-Hydroxylation: This pathway is predominant in humans and leads to the formation of a reactive intermediate that can form pyridyloxobutyl (POB)-DNA adducts. These adducts are considered to be the primary mutagenic lesions responsible for NNN's carcinogenicity.[4]

-

5'-Hydroxylation: This pathway is more common in rodents and also generates DNA-reactive species.[4]

The stereochemistry of NNN plays a crucial role in its carcinogenicity. (S)-NNN is a more potent oral cavity carcinogen in rats than (R)-NNN.

Table 2: Quantitative Data on NNN-Induced DNA Adducts in F344 Rats

| Tissue | NNN Enantiomer Administered | Major Adducts Detected | Maximum Adduct Level (fmol/mg DNA) | Reference(s) |

| Nasal Respiratory Mucosa | (R)-NNN | O²-POB-dThd, 7-POB-Gua | 6410 | [5] |

| Nasal Respiratory Mucosa | (S)-NNN | O²-POB-dThd, 7-POB-Gua | 3150 | [5] |

| Oral Mucosa | (S)-NNN | 7-POB-Gua, O²-POB-dThd | 920 | [6] |

| Oral Mucosa | (R)-NNN | 7-POB-Gua, O²-POB-dThd | 329 | [6] |

| Esophageal Mucosa | (S)-NNN | 7-POB-Gua, O²-POB-dThd | 3655 | [6] |

| Esophageal Mucosa | (R)-NNN | 7-POB-Gua, O²-POB-dThd | 948 | [6] |

| Liver | (S)-NNN | O²-POB-dThd, 7-POB-Gua | 728 | [6] |

| Liver | (R)-NNN | O²-POB-dThd, 7-POB-Gua | 121 | [6] |

Toxicokinetics

In Sprague Dawley rats, NNN is rapidly absorbed and metabolized following both oral and intravenous administration, with a plasma half-life of 1.25-2.5 hours.[7] The major metabolites identified are (R, S)-Nornicotine (NN) and N'-nitrosonornicotine-1-N-oxide (NNN-N-Oxide).[7]

Toxicological Profile of N'-Nitrosonornicotine Isotopes

Isotopically labeled NNN, particularly deuterated NNN such as --INVALID-LINK---NNN, is primarily used in clinical studies to trace the metabolism of NNN in humans.[3][8] For the purposes of these metabolic studies, deuterated NNN is considered non-toxic and safe.[3] However, there is a significant lack of data regarding the long-term toxicological and carcinogenic potential of NNN isotopes.

Signaling Pathways in NNN-Induced Carcinogenesis

The molecular mechanisms underlying NNN-induced cancer are complex and involve the alteration of key signaling pathways that control cell proliferation, survival, and apoptosis. While direct research on NNN-specific signaling is somewhat limited, studies on the related tobacco-specific nitrosamine NNK and the parent compound nicotine provide significant insights.

Raf-1/MAPK/ERK Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and division. The tobacco-specific nitrosamine NNK has been shown to activate the Raf-1/MAP kinase pathway, leading to the phosphorylation of the transcription factor c-myc, a potent regulator of cell proliferation. It is highly probable that NNN also activates this pro-proliferative pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation while inhibiting apoptosis. Nicotine has been shown to activate this pathway. It is plausible that NNN also activates PI3K/Akt signaling, leading to the phosphorylation and inactivation of pro-apoptotic proteins like Bad, thereby promoting the survival of cells that may have sustained NNN-induced DNA damage.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.

Detailed Method:

-

Cell Culture: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of NNN for 24 to 72 hours.

-

MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Add 100 μL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

In Vivo Rodent Carcinogenicity Bioassay

This protocol outlines the key steps for a long-term carcinogenicity study in rodents.

Detailed Method:

-

Animal Model: Typically, groups of 50 male and 50 female rats or mice are used per dose group.[9]

-

Dose Administration: NNN is administered for up to two years, often in the drinking water or by oral gavage.[9]

-

Clinical Observations: Animals are observed daily for signs of toxicity. Body weights are recorded weekly.

-

Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.[9]

Synthesis of [pyridine-D4]-(S)-N'-Nitrosonornicotine

A general synthetic route for isotopically labeled NNN involves the synthesis of deuterated nornicotine followed by nitrosation.

Detailed Method (based on a similar synthesis):

-

Synthesis of Nornicotine-d4: Nornicotine-2,4,5,6-d4 is synthesized from pyridine-d5 through a series of reactions including bromination, carboxylation, esterification, condensation, and reduction.[6]

-

Chiral Separation: The resulting racemic nornicotine-d4 is then resolved to obtain the (S)-enantiomer.

-

Nitrosation: (S)-Nornicotine-d4 is reacted with a nitrosating agent, such as sodium nitrite in an acidic medium, to yield (S)-N'-Nitrosonornicotine-d4.[6]

Conclusion

N'-Nitrosonornicotine is a potent carcinogen that poses a significant health risk to tobacco users. Its carcinogenicity is driven by metabolic activation and the subsequent formation of DNA adducts, leading to genetic mutations. While the toxicological profile of NNN is well-characterized, further research is needed to understand the long-term health effects of its isotopes and to fully elucidate the specific signaling pathways that are dysregulated by NNN exposure. This knowledge will be crucial for developing effective strategies for the prevention and treatment of tobacco-related cancers.

References

- 1. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 2. Preparation of pyridine-N-glucuronides of tobacco-specific nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated NNN for Tobacco Exposure · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. Toxicokinetics and in vivo genotoxicity after single dose oral gavage and intravenous administration of N-Nitrosonornicotine in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. The National Toxicology Program rodent bioassay: designs, interpretations, and scientific contributions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of N'-Nitrosonornicotine (NNN) in Tobacco Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N'-Nitrosonornicotine (NNN) is a potent carcinogen found in tobacco products and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its presence in cigarettes, smokeless tobacco, and other tobacco-containing products poses a significant health risk to users. This technical guide provides a comprehensive overview of the core principles governing the formation of NNN in tobacco. It details the chemical and enzymatic pathways, identifies key precursors and influencing factors, presents detailed experimental protocols for analysis, and summarizes quantitative data on NNN levels across various tobacco products. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in tobacco product research and harm reduction strategies.

Core Principles of NNN Formation

The formation of N'-Nitrosonornicotine (NNN) is a complex process that primarily occurs during the curing, aging, and processing of tobacco leaves. The fundamental reaction is the nitrosation of the secondary amine alkaloid, nornicotine.

Precursors

The primary precursor for NNN is nornicotine . Nornicotine is itself a metabolite of nicotine, the principal alkaloid in tobacco. The conversion of nicotine to nornicotine is a critical step in the overall formation of NNN.

-

Nicotine: The most abundant alkaloid in most tobacco varieties.

-

Nornicotine: Formed through the enzymatic N-demethylation of nicotine. This conversion is catalyzed by the enzyme nicotine N-demethylase (NND) , which is present in the tobacco plant.[1] The activity of this enzyme is a key determinant of the nornicotine content in the leaf.

The Nitrosation Reaction

Nitrosation is the chemical reaction that converts nornicotine into NNN. This reaction involves the interaction of nornicotine with a nitrosating agent. The most common nitrosating agents in tobacco are derived from nitrates present in the leaf.

The formation of the nitrosating agent, nitrous acid (HNO₂), and its subsequent conversion to the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃) is a critical step. This process is influenced by pH and the presence of nitrite.

Sources of Nitrosating Agents

The primary source of nitrosating agents in tobacco is the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). This reduction is predominantly carried out by microorganisms present on the tobacco leaf.

-

Microbial Nitrate Reduction: During curing and processing, various bacteria on the tobacco leaves utilize nitrate as a terminal electron acceptor in anaerobic respiration, reducing it to nitrite. This microbial activity is a major contributor to the pool of nitrosating agents.

-

Endogenous Formation: NNN can also be formed endogenously in the acidic environment of the stomach of tobacco users, where ingested nitrites from diet can react with nornicotine present in absorbed tobacco constituents.

Factors Influencing NNN Formation

A multitude of factors influence the extent of NNN formation in tobacco products, leading to a wide range of concentrations observed in the final products.

-

Tobacco Type: Burley tobacco varieties are known to have significantly higher levels of NNN compared to flue-cured (Virginia) or Oriental tobaccos. This is attributed to higher nitrate content and greater microbial activity during the air-curing process typically used for Burley tobacco.[2]

-

Curing Method: The method used to cure tobacco leaves has a profound impact on NNN levels.

-

Air-curing: This slow drying process, used for Burley and dark tobaccos, allows for extended periods of microbial activity, leading to higher nitrite and subsequently higher NNN formation.

-

Flue-curing: This rapid, high-temperature curing method, used for Virginia tobacco, inhibits microbial activity, resulting in lower NNN levels.

-

-

Growing Conditions: Agricultural practices, such as the level of nitrogen fertilization, can influence the nitrate content of the tobacco leaf, which is a key precursor for nitrosating agents.

-

Processing and Storage: Post-curing processes like fermentation and aging, as well as storage conditions (temperature and humidity), can further promote microbial activity and nitrosation reactions, leading to increased NNN levels over time.

Quantitative Data on NNN Levels

The concentration of NNN in tobacco products varies widely. The following tables summarize representative quantitative data from various studies to provide a comparative overview.

Table 1: NNN Levels in Various Smokeless Tobacco Products (µg/g, dry weight)